

Fmoc-N-bis-PEG3-NH-Boc: A Technical Guide for Advanced Bioconjugation

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Compound of Interest

Compound Name: *Fmoc-N-bis-PEG3-NH-Boc*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of **Fmoc-N-bis-PEG3-NH-Boc**, a heterobifunctional, branched polyethylene glycol (PEG) linker. This molecule is of significant interest in the fields of bioconjugation, peptide synthesis, and drug delivery, particularly in the construction of complex biomolecular architectures such as Antibody-Drug Conjugates (ADCs). Its unique structure, featuring two distinct amine-protecting groups, allows for sequential and site-specific modifications, a strategy known as orthogonal synthesis.

Core Properties and Specifications

Fmoc-N-bis-PEG3-NH-Boc is a colorless oil at room temperature, soluble in common organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO).^[1] Its structure is centered around a nitrogen atom from which two PEGylated arms extend, one terminating in a base-labile fluorenylmethoxycarbonyl (Fmoc) protected amine and the other in an acid-labile tert-butyloxycarbonyl (Boc) protected amine. This design is instrumental for controlled, stepwise conjugation strategies.^[2]

Physicochemical Data

Property	Value	Reference
Molecular Formula	C ₄₁ H ₆₃ N ₃ O ₁₂	[1][3][4]
Molecular Weight	789.95 g/mol	[1][3][4]
Appearance	Colorless Oil	[1]
Purity	>95% (by HPLC)	
Storage Conditions	-20°C	[1]

Principle of Orthogonal Protection

The primary utility of **Fmoc-N-bis-PEG3-NH-Boc** lies in its orthogonal protection scheme. The Fmoc and Boc groups are stable under different chemical conditions, allowing for the selective deprotection of one while the other remains intact.[5][6]

- **Fmoc Group (Base-Labile):** The Fmoc group is stable in acidic conditions but is readily removed by treatment with a mild base, typically a solution of piperidine in DMF.[5][7] This deprotection proceeds via a β -elimination mechanism.[8]
- **Boc Group (Acid-Labile):** Conversely, the Boc group is stable to the basic conditions used for Fmoc removal but is cleaved under acidic conditions, such as with trifluoroacetic acid (TFA). [8][9]

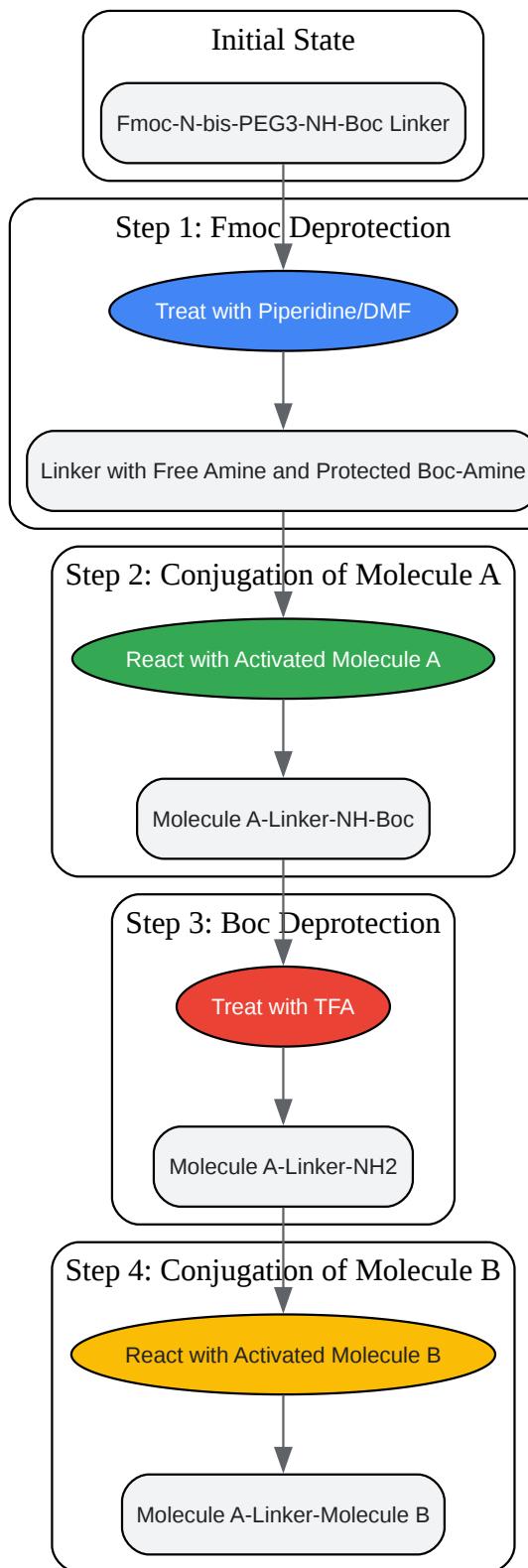
This orthogonality is the cornerstone of its application in building complex conjugates, as it allows for the sequential attachment of different molecules to the linker.[5]

Applications in Bioconjugation and Drug Development

The branched nature of this PEG linker allows for the attachment of multiple molecules, which can be advantageous in developing therapeutics with a high payload-to-ligand ratio, such as in ADCs.[3][10] The hydrophilic PEG spacers enhance the solubility and pharmacokinetic properties of the resulting conjugate.[2][11]

Logical Workflow for Sequential Conjugation

The following diagram illustrates the logical workflow for using **Fmoc-N-bis-PEG3-NH-Boc** to conjugate two different molecules (Molecule A and Molecule B) to a primary substrate.



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Caption: Orthogonal conjugation workflow using **Fmoc-N-bis-PEG3-NH-Boc**.

Experimental Protocols

The following are generalized protocols for the key steps in utilizing **Fmoc-N-bis-PEG3-NH-Boc**. These should be optimized for specific substrates and molecules.

Fmoc Deprotection

This procedure unmasks the first primary amine for conjugation.

Materials:

- **Fmoc-N-bis-PEG3-NH-Boc** conjugate
- 20% Piperidine in DMF (v/v)
- DMF
- Dichloromethane (DCM)

Protocol:

- Dissolve the Fmoc-protected substrate in a minimal amount of DMF.
- Add the 20% piperidine in DMF solution. A typical reaction would involve treating the substrate for 5-10 minutes at room temperature.[5]
- Monitor the reaction by TLC or LC-MS to confirm the removal of the Fmoc group. The appearance of the dibenzofulvene-piperidine adduct can also be monitored spectrophotometrically.
- Once the reaction is complete, the product can be precipitated with ether and washed to remove excess piperidine and byproducts. For solid-phase synthesis, the resin is simply washed thoroughly with DMF and DCM.[5]

Amine Coupling (e.g., to an Activated Carboxylic Acid)

This protocol describes the conjugation of a molecule with a carboxylic acid to the newly deprotected amine.

Materials:

- Amine-functionalized linker (from Step 1)
- Carboxylic acid-containing molecule
- Coupling agents: e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBr (Hydroxybenzotriazole) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-Hydroxysuccinimide).
- Base: Diisopropylethylamine (DIEA)
- Anhydrous DMF

Protocol:

- Dissolve the carboxylic acid-containing molecule in anhydrous DMF.
- Add the coupling agents (e.g., 1.5 equivalents of HBTU/HOBr or EDC/NHS).
- Add the base (e.g., 3 equivalents of DIEA) and allow the mixture to pre-activate for 5-10 minutes at room temperature.
- Add the amine-functionalized linker (1 equivalent) dissolved in DMF to the activated ester solution.
- Allow the reaction to proceed at room temperature for 1-4 hours, or until completion as monitored by LC-MS.
- Purify the resulting conjugate using appropriate chromatographic techniques (e.g., HPLC).

Boc Deprotection

This procedure unmasks the second primary amine.

Materials:

- Boc-protected intermediate
- Trifluoroacetic acid (TFA)
- Scavengers (e.g., triisopropylsilane (TIS), water)
- Dichloromethane (DCM)

Protocol:

- Dissolve the Boc-protected intermediate in DCM.
- Prepare a cleavage cocktail, typically consisting of 95% TFA, 2.5% water, and 2.5% TIS. The scavengers are crucial to prevent side reactions from the tert-butyl cation generated during deprotection.
- Add the cleavage cocktail to the dissolved intermediate.
- Stir the reaction at room temperature for 30-60 minutes. Monitor deprotection by LC-MS.
- Once complete, evaporate the TFA and DCM under a stream of nitrogen or by rotary evaporation.
- Precipitate the deprotected product by adding cold diethyl ether.
- Wash the precipitate with cold ether and dry under vacuum.

The resulting product now has a free amine at the position previously protected by the Boc group, ready for a second conjugation reaction following the protocol outlined in section 2.

Experimental Workflow Diagram

The following diagram illustrates the key decision points and processes in a typical solid-phase synthesis cycle involving orthogonal deprotection.

Start: Peptide-Resin with terminal Fmoc-N-bis-PEG3-NH-Boc

Fmoc Arm Chemistry

Fmoc Deprotection
(20% Piperidine/DMF)

Wash (DMF, DCM)

Couple Activated Molecule A
(e.g., HBTU/DIEA in DMF)

Wash (DMF, DCM)

Boc Arm Chemistry

Boc Deprotection
(TFA/Scavengers)

Wash (DCM) & Neutralize

Couple Activated Molecule B
(e.g., HBTU/DIEA in DMF)

Wash (DMF, DCM)

Final Cleavage from Resin
& Global Deprotection[Click to download full resolution via product page](#)

Caption: Solid-phase synthesis workflow with orthogonal deprotection.

By providing two orthogonally protected amine functionalities on a flexible and solubilizing PEG backbone, **Fmoc-N-bis-PEG3-NH-Boc** offers a versatile platform for the precise construction of complex, multi-component biomolecular systems for advanced therapeutic and research applications.

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